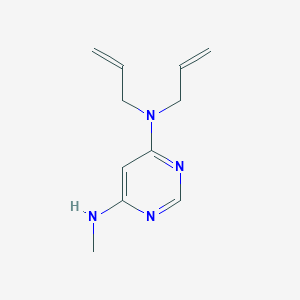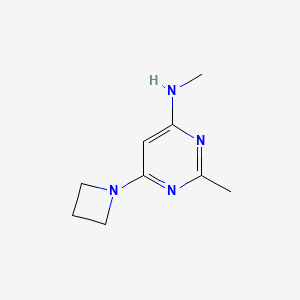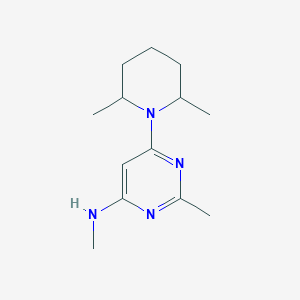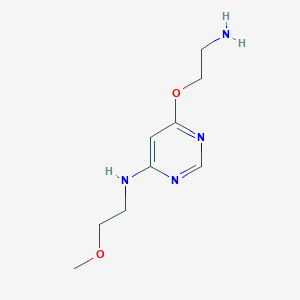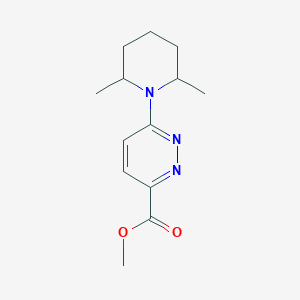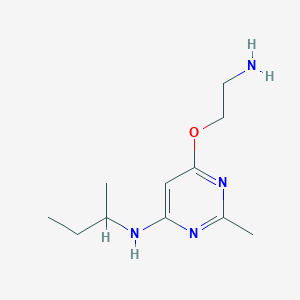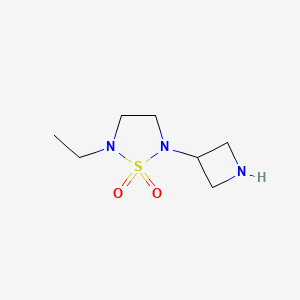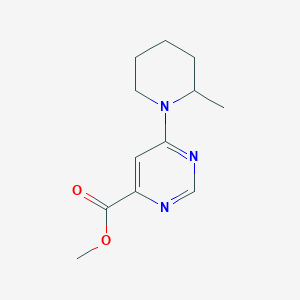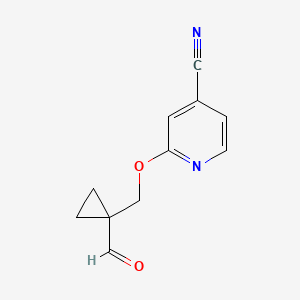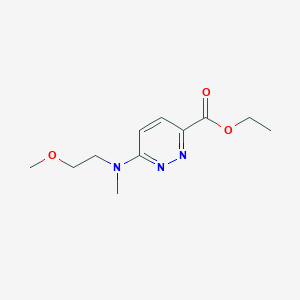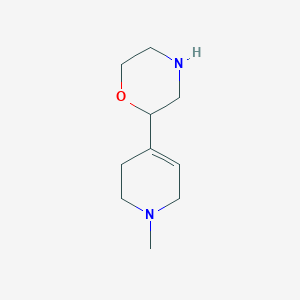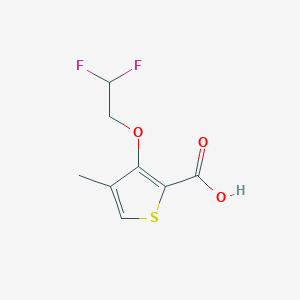
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Development and Agonistic Activity
The compound 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is structurally related to 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, which have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). Structural-activity relationship (SAR) studies highlighted the importance of the substituent's steric bulkiness on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the hydrophobic tail for hPPARα agonistic activity. These findings could be relevant for the development of compounds targeting metabolic disorders through the modulation of hPPARα (Miyachi et al., 2019).
Antidiabetic and Antihyperglycemic Agents
Another area of research involving similar pyrazole derivatives is their potential as antidiabetic and antihyperglycemic agents. Compounds with the trifluoromethyl group at the C5 position on pyrazol-3-one have shown potent antihyperglycemic effects in diabetic mouse models. The structural modification at the C4 position, combined with the trifluoromethyl group, has been linked to a significant reduction in plasma glucose levels. This suggests that pyrazole derivatives could represent a new class of antihyperglycemic agents, potentially acting through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Analgesic and Anti-Inflammatory Properties
Pyrazole derivatives, especially those incorporating a 5-trifluoromethyl group, have been evaluated for their analgesic and anti-inflammatory properties. Compounds synthesized from the cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones have shown significant activity in reducing pain-related behavior and carrageenan-induced paw edema in mice models. This suggests their potential application in developing new analgesic and anti-inflammatory agents, which could be particularly useful in conditions where traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated or less effective (Sauzem et al., 2008).
Antipyretic Effects
Research into pyrazoline derivatives, including those with structural similarities to 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, has shown promising antipyretic effects. Novel pyrazolines with specific substitutions have been effective in reducing body temperature and reversing fever induced by endotoxins in mice models. This indicates the potential utility of such compounds in the development of new antipyretic medications, which could offer alternatives to existing therapies with different mechanisms of action or improved safety profiles (Souza et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(9(16)17)15(14-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQIIVXPYXFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



